{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by bromination and subsequent functionalization with a methanamine group. The general synthetic route can be summarized as follows:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazolo[1,5-a]pyrimidine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Functionalization with Methanamine: The brominated intermediate is reacted with methanamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11BrN4 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H11BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h4-5,10H,1-3,9H2 |
InChI Key |
NEDOFKWKKZWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1CN)Br |
Origin of Product |
United States |
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